molecular formula C22H17N3O5S B11116626 methyl 5-carbamoyl-2-{[(2-imino-2H-benzo[h]chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

methyl 5-carbamoyl-2-{[(2-imino-2H-benzo[h]chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11116626
M. Wt: 435.5 g/mol
InChI Key: CJKRGJATXIYNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-amido}-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-amido}-4-methylthiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzo[h]chromene core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thiophene ring: This step often involves a cross-coupling reaction.

    Functionalization of the thiophene ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-amido}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the imino group to an amine.

    Substitution: This can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-amido}-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-amido}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-carboxamido}-4-methylthiophene-3-carboxylate
  • Methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-amido}-4-methylthiophene-3-carboxamide

Uniqueness

Methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-amido}-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H17N3O5S

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 5-carbamoyl-2-[(2-iminobenzo[h]chromene-3-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H17N3O5S/c1-10-15(22(28)29-2)21(31-17(10)18(23)26)25-20(27)14-9-12-8-7-11-5-3-4-6-13(11)16(12)30-19(14)24/h3-9,24H,1-2H3,(H2,23,26)(H,25,27)

InChI Key

CJKRGJATXIYNBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(C4=CC=CC=C4C=C3)OC2=N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.